molecular formula CHCuF3O3S B1225441 Copper(II) trifluoromethanesulfonate CAS No. 34946-82-2

Copper(II) trifluoromethanesulfonate

Cat. No.: B1225441
CAS No.: 34946-82-2
M. Wt: 213.63 g/mol
InChI Key: GZWXEFRPSWBAGC-UHFFFAOYSA-N
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Description

Copper(II) trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is CHCuF3O3S and its molecular weight is 213.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Amidation of Cyclic Ethers

Copper(II) trifluoromethanesulfonate is used to catalyze the amidation of cyclic ethers with iminoiodanes, resulting in good yields and selectivity. This process produces α-amino products, and the tosylamidated products can further undergo a reductive ring-opening reaction to yield α,ϖ-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).

Alkene Complexation Chemistry

Copper(I) trifluoromethanesulfonate (CuOTf) reacts with vinyl sulfonate anion (VS) to form water-soluble complexes. These solutions can reversibly bind alkenes like ethylene, 1,3-butadiene, and 1-butene. This finding has potential applications in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).

Copper-Catalyzed C(sp3)-OH Cleavage

This compound efficiently catalyzes the C-C coupling of 3-hydoxyisoindolinones with various boronic acids. This method represents the first report on C(sp3)-OH cleavage with concomitant C-C coupling, offering a pathway to synthesize C(3) substituted isoindolinones (Rao & Rao, 2015).

Copper-Promoted Sulfenylation

This compound is used in copper-promoted sulfenylation of C-H bonds. This method utilizes disulfide reagents, demonstrating the potential of this compound in organic synthesis and modification (Tran, Popov, & Daugulis, 2012).

Pummerer Coupling of β-Ketosulfoxides

The compound is used in the copper-catalyzed Pummerer reaction of β-ketosulfoxides, providing an efficient method to synthesize polysubstituted thiobenzofuran and 3-alkylthiofuran heterocycles. This application showcases its utility in complex organic syntheses (Parnes, Reiss, & Pappo, 2018).

Synthesis of Organophosphorus Compounds

This compound is instrumental in the synthesis of organophosphorus compounds through the annulation of propargylic alcohols with diphenylphosphine oxide. This method is notable for its functional-group compatibility and mild conditions, highlighting its practical applications in synthesizing valuable organophosphorus compounds (Li, Han, Zhu, Li, Wei, & Liang, 2017).

Safety and Hazards

Copper(II) trifluoromethanesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Copper(II) trifluoromethanesulfonate has been used in recent developments in the copper-catalyzed multicomponent synthesis of heterocycles . It has also been used in the synthesis of quinazolinones through an imine-protection method .

Biochemical Analysis

Biochemical Properties

Copper(II) trifluoromethanesulfonate plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it catalyzes the efficient addition of trimethylsilyl cyanide to carbonyl compounds . The nature of these interactions often involves the formation of coordination complexes with the active sites of enzymes, thereby enhancing their catalytic activity. This compound is also known to promote the dehydration of alcohols and diols to alkenes at ambient temperatures .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s Lewis acid properties enable it to interact with cellular components, leading to changes in cell function. For example, it can cause severe skin burns and eye damage upon contact, indicating its potential to disrupt cellular integrity . Additionally, its catalytic activity can influence metabolic pathways within cells, altering the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. As a Lewis acid, it can accept electron pairs from nucleophilic sites on enzymes and other proteins, leading to enzyme activation or inhibition . This interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. This compound also promotes the formation of carbenoid species from diazo esters and ketones, which can further participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic and very soluble in water, which can affect its stability and degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function. Researchers have observed that its catalytic activity can persist over extended periods, influencing biochemical reactions continuously.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including severe skin burns and eye damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors to facilitate chemical transformations. For example, it catalyzes the syn-selective aldol condensation of silyl enol ethers with aldehydes . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hygroscopic nature and solubility in water enable it to move freely within the cellular environment . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its catalytic activity. For instance, it may localize to the cytoplasm or organelles involved in metabolic processes, enhancing its role in biochemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Copper(II) trifluoromethanesulfonate can be achieved through the reaction of Copper(II) oxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Copper(II) oxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Copper(II) oxide to a reaction vessel", "Slowly add trifluoromethanesulfonic acid to the reaction vessel while stirring", "Heat the reaction mixture to 60-70°C and stir for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum" ] }

CAS No.

34946-82-2

Molecular Formula

CHCuF3O3S

Molecular Weight

213.63 g/mol

IUPAC Name

copper;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

GZWXEFRPSWBAGC-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Cu]

Pictograms

Corrosive

Synonyms

copper(II) trifluoromethanesulfonate
Cu(II)-TFS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II) trifluoromethanesulfonate
Reactant of Route 2
Copper(II) trifluoromethanesulfonate
Reactant of Route 3
Copper(II) trifluoromethanesulfonate
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Q & A

Q1: What is the molecular formula and weight of Copper(II) trifluoromethanesulfonate?

A1: The molecular formula is C2CuF6O6S2, and the molecular weight is 361.68 g/mol. []

Q2: In what solvents is this compound soluble?

A3: It exhibits good solubility in methanol, ethanol, DMF, acetonitrile, and formamide. It also shows solubility in isopropyl cyanide and acetone. []

Q3: Is this compound stable in air?

A4: It is moisture-sensitive and should be handled with care. While it can be briefly handled in air for quick transfers, pure samples are best stored under inert conditions (absence of air, moisture, and light) for long-term stability. []

Q4: What are some notable catalytic applications of this compound?

A4: This compound is a highly efficient catalyst for a wide range of organic reactions, including:

  • Dimerization: Ketone enolates and silyl enol ethers []
  • Cyclization: Dienolates and unsaturated silyl enol ethers [, , ]
  • Allylation: Ketones [, ]
  • Dehydration: Alcohols [, , ]
  • Diels-Alder Reactions: Promoting Diels-Alder reactions with good selectivity. [, ]
  • Aromatic Alkylation: Facilitating the alkylation of aromatic compounds. []
  • Pictet-Spengler Cyclization: Acting as a catalyst in Pictet-Spengler cyclization reactions. []
  • Oxazole Synthesis: Enabling the one-step synthesis of oxazoles from ketones and nitriles under acidic conditions. []
  • Carbamoylsilane Addition: Catalyzing the addition of carbamoylsilanes to aldehyde-derived N-methylimidines. []

Q5: How does this compound interact with its target molecules in catalytic reactions?

A5: It acts as a Lewis acid, activating electrophilic substrates by coordinating to electron-rich atoms like oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

  • In the dehydration of alcohols, Cu(OTf)2 coordinates to the oxygen atom of the alcohol, facilitating the elimination of water. []
  • In Diels-Alder reactions, it activates the dienophile, making it more reactive towards the diene. []
  • In Friedel-Crafts alkylations, it coordinates to the oxygen of the aryl hydroxyacetate, leading to the formation of a planar cation that facilitates electrophilic aromatic substitution. []

Q6: Are there examples of this compound being used in asymmetric synthesis?

A6: Yes, it has shown promise in asymmetric catalysis. For instance:

  • Asymmetric Alkylation: It catalyzes the enantioselective alkylation of β-keto phosphonates using diaryl methanols as electrophiles, achieving high enantioselectivity in the presence of a chiral ligand. []
  • Asymmetric Addition: It's used with chiral ligands in the asymmetric addition of diethylzinc to diphenylphosphinoyl imines, producing chiral adducts with high enantiomeric excess (ee). [, ]

Q7: Can you provide a specific example of a reaction mechanism involving this compound?

A8: In the synthesis of dihydrofurans from 2-propynyl-1,3-dicarbonyl compounds, Cu(OTf)2, along with potassium tert-butoxide and triphenylphosphine, catalyzes a cyclization reaction. []

    Q8: How does modifying the structure of this compound affect its catalytic activity?

    A9: While the provided research focuses on Cu(OTf)2, modifying the ligand environment around the copper center significantly influences its catalytic activity and selectivity. This is evident in the use of chiral ligands for asymmetric transformations. [, , ]

    Q9: Has computational chemistry been used to study this compound?

    A9: Although the provided papers don't delve into detailed computational studies, computational methods like Density Functional Theory (DFT) can be valuable for:

      Q10: Are there applications of this compound beyond organic synthesis?

      A10: Yes, its applications extend to:

      • Coordination Chemistry: Formation of various complexes with different ligands, impacting their properties and potential applications. [, , ]
      • Materials Science: Used in the synthesis and modification of materials, such as functionalized silsesquioxanes. []

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